1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a 4-fluorophenyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, leading to the formation of various substituted derivatives. .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: This compound has been investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Piperazine derivatives, including this compound, have shown promise in the development of pharmaceuticals for the treatment of neurological disorders, infections, and cancer.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-methylphenyl)piperazine
- 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
- 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine
These compounds share a similar core structure but differ in the substituents on the aromatic rings.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-23-18-8-3-15(13-19(18)24-2)14-21-9-11-22(12-10-21)17-6-4-16(20)5-7-17/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYWLQGFEDFNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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